N-(3-acetyl-phenyl)-N'-allyl-thiourea N-(3-acetyl-phenyl)-N'-allyl-thiourea
Brand Name: Vulcanchem
CAS No.: 104509-97-9
VCID: VC20159486
InChI: InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)
SMILES:
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol

N-(3-acetyl-phenyl)-N'-allyl-thiourea

CAS No.: 104509-97-9

Cat. No.: VC20159486

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-phenyl)-N'-allyl-thiourea - 104509-97-9

Specification

CAS No. 104509-97-9
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name 1-(3-acetylphenyl)-3-prop-2-enylthiourea
Standard InChI InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)
Standard InChI Key WRHAGJCMAVKAIL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C

Introduction

Chemical Structure and Characterization

Molecular Architecture

N-(3-Acetyl-phenyl)-N'-allyl-thiourea features a thiourea core (-NH-C(=S)-NH-\text{-NH-C(=S)-NH-}) bridging two substituents: a 3-acetylphenyl group and an allyl moiety. The acetyl group at the phenyl ring’s meta position introduces electron-withdrawing effects, modulating the compound’s electronic profile. The allyl group contributes unsaturated bonding, enabling participation in cycloaddition and polymerization reactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S}
Molecular Weight192.28 g/mol
CAS Registry Number7341-63-1
IUPAC Name1-phenyl-3-prop-2-enylthiourea
SMILES NotationC=CCNC(=S)NC1=CC=CC=C1
InChIKeyRJTICPGQFMYYEG-UHFFFAOYSA-N

Spectroscopic Identification

Infrared (IR) spectroscopy of analogous thioureas reveals characteristic absorptions for C=S\text{C=S} (1456 cm1^{-1}) and N-H\text{N-H} stretches (3200–3300 cm1^{-1}) . Nuclear magnetic resonance (NMR) data for N-(3-acetyl-phenyl)-N'-allyl-thiourea can be extrapolated from related structures:

  • 1H^1\text{H} NMR: Allyl protons appear as a quartet (δ=3.61ppm,J=7.2Hz\delta = 3.61 \, \text{ppm}, J = 7.2 \, \text{Hz}) and triplet (δ=1.12ppm,J=7.1Hz\delta = 1.12 \, \text{ppm}, J = 7.1 \, \text{Hz}), while aromatic protons resonate near δ=7.50ppm\delta = 7.50 \, \text{ppm} .

  • 13C^{13}\text{C} NMR: The thiocarbonyl carbon (C=S\text{C=S}) appears at δ=182.6ppm\delta = 182.6 \, \text{ppm}, with the acetyl carbonyl at δ=155.0ppm\delta = 155.0 \, \text{ppm} .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves reacting 3-acetylphenyl isothiocyanate with allylamine under reflux conditions:

3-Acetylphenyl isothiocyanate+AllylamineEthanol, 80°CN-(3-Acetyl-phenyl)-N’-allyl-thiourea\text{3-Acetylphenyl isothiocyanate} + \text{Allylamine} \xrightarrow{\text{Ethanol, 80°C}} \text{N-(3-Acetyl-phenyl)-N'-allyl-thiourea}

Yields range from 50–70%, with purification via column chromatography (ethyl acetate/hexane) .

Catalytic Enhancements

Phase-transfer catalysts like tetra-nn-butylammonium bromide (TBAB) improve reaction efficiency by facilitating nucleophilic attack on the isothiocyanate. Optimization studies indicate that TBAB increases yields to 85–90% under milder conditions (50°C, 6 hours).

Reactivity and Functionalization

Nucleophilic Additions

The thiourea’s sulfur atom acts as a soft nucleophile, participating in reactions with electrophiles such as alkyl halides and epoxides. For example, treatment with methyl iodide yields S-methyl derivatives, enhancing solubility for pharmaceutical formulations.

Coordination Chemistry

N-(3-Acetyl-phenyl)-N'-allyl-thiourea serves as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Pd0^{0}). Coordination occurs via the thiocarbonyl sulfur and deprotonated nitrogen, forming complexes applicable in catalysis and materials science.

Biological and Pharmaceutical Applications

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial effects. In vitro assays demonstrate that N-(3-Acetyl-phenyl)-N'-allyl-thiourea inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell membrane integrity.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation by 300°C. The allyl group’s unsaturation contributes to lower thermal stability compared to alkyl-substituted thioureas .

Hydrolytic Sensitivity

Under acidic conditions (pH < 3), the thiourea bond hydrolyzes to form 3-acetylaniline and allyl amine. Neutral and alkaline conditions (pH 7–12) preserve stability for >6 months at 25°C.

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